4E2RCat

概要

説明

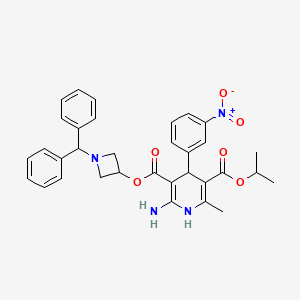

4E2RCatは、真核生物翻訳開始因子4E(eIF4E)と真核生物翻訳開始因子4G(eIF4G)の相互作用を阻害する役割で知られている化学化合物です。 この相互作用は、真核細胞におけるタンパク質合成に不可欠なプロセスであるキャップ依存性翻訳の開始に不可欠です 。 この化合物は、ウイルスタンパク質発現を阻害することにより、コロナウイルス複製を阻止する可能性を示しています .

科学的研究の応用

4E2RCat has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of eIF4E-eIF4G interaction and its effects on cap-dependent translation.

Biology: The compound is used to investigate the role of eIF4E-eIF4G interaction in various biological processes, including cell growth and differentiation.

作用機序

4E2RCatは、キャップ依存性翻訳の開始に不可欠なeIF4EとeIF4Gの相互作用を阻害することにより、その効果を発揮します。 この相互作用を阻害することにより、この化合物はリボソームのmRNAキャップ構造への動員を減らし、タンパク質合成を阻害します 。 この機序は、コロナウイルスなどのキャップ依存性翻訳に依存するウイルスの複製を抑制する上で特に効果的です .

類似化合物の比較

This compoundは、4EGI-1や4E1RCatなどの他のeIF4E-eIF4G相互作用阻害剤に似ています。 それは、効力と選択性に関して独自の利点を提供するユニークな構造を持っています 。 例えば:

4EGI-1: eIF4E-eIF4G相互作用の別の阻害剤ですが、化学構造が異なり、効力がわずかに低くなっています。

4E1RCat: This compoundに似ていますが、チアゾリジン環に変化があり、選択性と有効性に違いが生じています.

これらの化合物は共通の標的を共有していますが、化学構造とeIF4EおよびeIF4Gとの特定の相互作用が異なり、クラスにおけるthis compoundの独自性を強調しています。

生化学分析

Biochemical Properties

4E2RCat inhibits the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G with an inhibitory concentration 50 value of 13.5 micromolar . This inhibition prevents the binding of eukaryotic translation initiation factor 4E, a cap-binding protein, to eukaryotic translation initiation factor 4G, a large scaffolding protein. As a result, cap-dependent translation is inhibited. This compound has been shown to significantly decrease the replication of human coronavirus 229E by reducing the percentage of infected cells and the titers of intra- and extracellular infectious virus .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits cap-dependent translation in a dose-dependent manner, which impacts cell signaling pathways, gene expression, and cellular metabolism . In L-132 cells, this compound reduces messenger ribonucleic acid translation without inducing apoptosis when used at a concentration of 12.5 micromolar . Additionally, this compound decreases both intracellular and extracellular severe acute respiratory syndrome coronavirus replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound prevents the assembly of the translational machinery, thereby inhibiting cap-dependent translation . This inhibition affects protein synthesis and can lead to changes in gene expression . The compound does not induce apoptosis, indicating that its effects are specific to the inhibition of translation rather than causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, such as at -20°C for up to two years in powder form . Over time, this compound continues to inhibit protein synthesis without causing increased cell death . Long-term studies have shown that this compound maintains its inhibitory effects on cap-dependent translation and virus replication in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes. It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound affects the overall metabolic flux and levels of metabolites involved in translation . This inhibition can lead to changes in the synthesis of proteins and other biomolecules, impacting cellular metabolism .

準備方法

4E2RCatの合成は、中間体の調製から始まるいくつかの段階を含みます。合成経路には通常、以下の段階が含まれます。

チアゾリジン環の形成: この段階では、チオアミドとα-ハロケトンを反応させてチアゾリジン環を形成します。

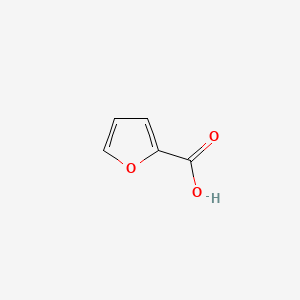

フラン環の導入: フラン環は、適切な前駆体を含む環化反応によって導入されます。

最終カップリング: 最後の段階では、チアゾリジン環とフラン環を結合させて、完全なthis compound分子を形成します.

This compoundの工業生産方法は広く文書化されていませんが、おそらく、収率と純度を最適化して、実験室規模の合成手順を拡大することに関与しています。

化学反応の分析

4E2RCatは、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体形成します。

還元: 還元反応を実行して、分子内の官能基を変換できます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: eIF4E-eIF4G相互作用の阻害とそのキャップ依存性翻訳への影響を研究するためのツール化合物として使用されます。

生物学: この化合物は、細胞の成長や分化など、さまざまな生物学的プロセスにおけるeIF4E-eIF4G相互作用の役割を調査するために使用されます。

類似化合物との比較

4E2RCat is similar to other eIF4E-eIF4G interaction inhibitors, such as 4EGI-1 and 4E1RCat. it has a unique structure that provides distinct advantages in terms of potency and selectivity . For example:

4EGI-1: Another inhibitor of eIF4E-eIF4G interaction, but with a different chemical structure and slightly lower potency.

4E1RCat: Similar to this compound but with variations in the thiazolidinone ring, leading to differences in selectivity and efficacy.

These compounds share a common target but differ in their chemical structures and specific interactions with eIF4E and eIF4G, highlighting the uniqueness of this compound in its class.

特性

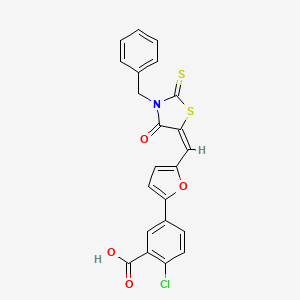

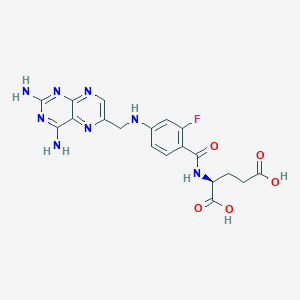

IUPAC Name |

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBPZFKXPCYOLU-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022540 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432499-63-3 | |

| Record name | 4E2RCat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

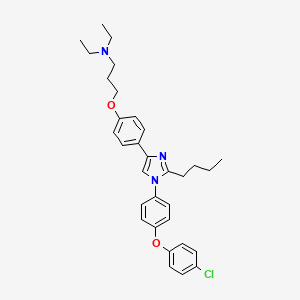

![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)